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Compound Name: Deltorphin 2 TFA

Cat. No.: B8146649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Deltorphins, potent and highly selective delta (δ)-opioid receptor agonists, have garnered

significant interest in the field of pharmacology for their potential as analgesics with fewer side

effects than traditional mu (μ)-opioid receptor agonists like morphine. This guide provides a

comprehensive comparison of Deltorphin II trifluoroacetate (TFA) analogs, focusing on how

structural modifications influence their activity. The information is compiled from various studies

to aid in the rational design of novel δ-opioid receptor ligands.

Core Structure and Key Pharmacophoric Elements
Deltorphin II is a heptapeptide with the sequence Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂. The

trifluoroacetate salt is a common counter-ion used during peptide synthesis and purification.

The structure-activity relationship (SAR) of Deltorphin II analogs reveals several key features

crucial for their affinity and selectivity towards the δ-opioid receptor.

The N-terminal tripeptide sequence, Tyr-D-Xaa-Phe, is considered the primary "message"

sequence responsible for opioid receptor recognition and activation.[1][2] The C-terminal

tetrapeptide, on the other hand, is often referred to as the "address" sequence, which largely

dictates the selectivity for a particular opioid receptor subtype.[2]

Comparative Analysis of Structural Modifications
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Systematic modifications of the Deltorphin II backbone have provided valuable insights into the

structural requirements for high affinity and selectivity. The following tables summarize the

quantitative data from various studies, comparing the binding affinities (Ki) at μ- and δ-opioid

receptors, and in some cases, functional activity (EC50) and in vivo analgesic potency.

Modifications at Position 2
The D-amino acid at position 2 is critical for potent opioid activity. Replacing D-Ala with its L-

isomer or other amino acids significantly impacts receptor affinity and efficacy.[3]

Analog
Name

Sequence
Ki (nM) vs
μ-receptor

Ki (nM) vs
δ-receptor

Selectivity
(μ/δ)

Reference

[D-

Ala²]Deltorphi

n II

Tyr-D-Ala-

Phe-Glu-Val-

Val-Gly-NH₂

3930 ± 480 0.393 ± 0.045 9990 [4]

[L-

Ala²]Deltorphi

n II

Tyr-L-Ala-

Phe-Glu-Val-

Val-Gly-NH₂

>10000 >1000 -

[Aib²]Deltorph

in I

Tyr-Aib-Phe-

Asp-Val-Val-

Gly-NH₂

1870 ± 250 1.8 ± 0.2 1039

[D-

MeAla²]Deltor

phin I

Tyr-D-MeAla-

Phe-Asp-Val-

Val-Gly-NH₂

2130 ± 310 0.28 ± 0.04 7607

[L-

MeAla²]Deltor

phin I

Tyr-L-MeAla-

Phe-Asp-Val-

Val-Gly-NH₂

3450 ± 450 0.45 ± 0.06 7667

Aib = α-aminoisobutyric acid, MeAla = N-methylalanine

Modifications at Position 4
The residue at position 4 plays a role in modulating receptor selectivity. Changes in the acidity

and steric bulk at this position can alter the μ/δ selectivity profile.
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Analog
Name

Sequence
Ki (nM) vs
μ-receptor

Ki (nM) vs
δ-receptor

Selectivity
(μ/δ)

Reference

[D-Ala²,

Asp⁴]Deltorph

in II

(Deltorphin I)

Tyr-D-Ala-

Phe-Asp-Val-

Val-Gly-NH₂

2500 0.2 12500

[D-Ala²,

Ala⁴]Deltorphi

n

Tyr-D-Ala-

Phe-Ala-Val-

Val-Gly-NH₂

15.8 1.0 15.8

Modifications at Positions 5 and 6
The hydrophobicity of the amino acid residues at positions 5 and 6 is crucial for high δ-opioid

receptor affinity and selectivity. Increasing the hydrophobicity in this region generally leads to

enhanced δ-receptor binding.

Analog
Name

Sequence
Ki (nM) vs
μ-receptor

Ki (nM) vs
δ-receptor

Selectivity
(μ/δ)

Reference

[D-

Ala²]Deltorphi

n II

Tyr-D-Ala-

Phe-Glu-Val-

Val-Gly-NH₂

1450 0.52 2788

[D-Ala²,

Ala⁵,⁶]Deltorp

hin II

Tyr-D-Ala-

Phe-Glu-Ala-

Ala-Gly-NH₂

1150 29.3 39

[D-Ala²,

Ile⁵,⁶]Deltorph

in II

Tyr-D-Ala-

Phe-Glu-Ile-

Ile-Gly-NH₂

2890 0.17 17000

[D-Ala²,

Nle⁵,⁶]Deltorp

hin II

Tyr-D-Ala-

Phe-Glu-Nle-

Nle-Gly-NH₂

3260 0.21 15524

Nle = Norleucine
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C-terminal Modifications
Modifications at the C-terminus, such as esterification or reduction of the amide group,

generally lead to a decrease in opioid receptor affinity and bioactivity, highlighting the

importance of the C-terminal amide for receptor interaction.

| Analog Name | C-terminal Modification | Ki (nM) vs μ-receptor | Bioactivity (GPI assay) |

Reference | |---|---|---|---| | Endomorphin-2 | -CONH₂ | 1.2 ± 0.1 | High | | | Analog 2 | -CONHNH₂

| 1.8 ± 0.2 | Low | | | Analog 4 | -COOCH₃ | 1.5 ± 0.2 | Low | | | Analog 7 | -CH₂-OH | 1.3 ± 0.1 |

Low | |

In Vivo Analgesic Activity
The analgesic effects of Deltorphin II analogs are typically evaluated using the tail-flick test in

rodents. The data demonstrates that high in vitro δ-receptor affinity and selectivity often

translate to potent antinociceptive activity in vivo.

Compound Route
AD₅₀
(nmol/rat)

Onset of
Action

Duration of
Action

Reference

[D-

Ala²]Deltorphi

n II

i.c.v.

0.38 - 12.78

(dose-

dependent)

~10 min 40-60 min

Morphine i.c.v.

Approx.

equipotent to

[D-

Ala²]Deltorphi

n II

- -

[Aib²]Deltorph

in I
i.c.v.

3 times more

potent than

Deltorphin I

- -

[D-

MeAla²]Deltor

phin I

i.c.v.

2 times more

potent than

Deltorphin I

- -
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AD₅₀ = Dose producing 50% of the maximal antinociceptive effect; i.c.v. =

intracerebroventricular

Signaling Pathways and Experimental Workflows
The activation of δ-opioid receptors by Deltorphin II analogs initiates a cascade of intracellular

signaling events, primarily through the Gαi/o protein pathway. This leads to the inhibition of

adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels,

ultimately resulting in neuronal hyperpolarization and reduced nociceptive transmission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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